2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Overview
Description
“2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” is a chemical compound with the molecular weight of 236.27 . It is a solid substance and is part of the imidazopyridine class of compounds, which are recognized as important fused bicyclic 5–6 heterocycles .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including “2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde”, can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A microwave-enhanced protocol has been developed for the synthesis of new Schiff bases, including this compound, by the condensation of 2-arylimidazo[1,2-a]pyridine-3-carbaldehydes with 2-aminopyridine .
Molecular Structure Analysis
The molecular structure of “2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” is represented by the InChI code: 1S/C15H12N2O/c1-11-5-7-12(8-6-11)15-13(10-18)17-9-3-2-4-14(17)16-15/h2-10H,1H3
. The 13C NMR spectra of similar compounds have been reported .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridine derivatives, including “2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde”, have been studied for their catecholase activity. The complexes formed in situ between these ligands and copper (II) salts have shown excellent catalytic activities for the oxidation of catechol to o-quinone .
Physical And Chemical Properties Analysis
“2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” is a solid substance . Its molecular weight is 236.27 . The InChI code representing its molecular structure is 1S/C15H12N2O/c1-11-5-7-12(8-6-11)15-13(10-18)17-9-3-2-4-14(17)16-15/h2-10H,1H3
.
Scientific Research Applications
Synthesis Techniques
2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is synthesized through various techniques. For instance, a "water-mediated" hydroamination process without any deliberate addition of a catalyst can be used. This method also applies to imidazo[1,2-a]pyrazine and imidazo[2,1-a]isoquinoline (Darapaneni Chandra Mohan et al., 2013). Additionally, silver-catalyzed intramolecular aminooxygenation in acetonitrile solvent produces imidazo[1,2-a]pyridine-3-carbaldehydes in moderate to good yields.
Biological Applications
The compound is also explored for biological applications. For instance, 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde shows potential in generating antimicrobial compounds when reacted with different aryl ketones (M. Ladani et al., 2009).
Catalytic Activity
In the realm of catalysis, derivatives of imidazo[1,2-a]pyridine, including those similar to 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, have been evaluated for their efficiency in oxidizing catechol to o-quinone (R. Saddik et al., 2012).
Complex Synthesis
Moreover, complex compounds involving this chemical have been synthesized, such as a cadmium chloride complex containing an imidazo[1,5-a]pyridine derivative (M. Hakimi et al., 2012).
Fluorescent Molecular Rotor Studies
Another interesting application is in fluorescent molecular rotors (FMRs), where derivatives of 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde, which is structurally related, are studied for their viscosity sensing properties (S. D. Jadhav & N. Sekar, 2017).
Anti-corrosion Activity
Further research has been conducted on derivatives containing imidazo[1,2-a]pyrimidine moiety for their anti-corrosion activity (Thamer A. Rehan et al., 2021).
Regioselective Synthesis
The compound has also been used in regioselective synthesis processes, exemplified by a study focusing on the formation of C-N, C═O, and C═C bonds (H. Cao et al., 2014).
Future Directions
properties
IUPAC Name |
2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-11-5-7-12(8-6-11)15-13(10-18)17-9-3-2-4-14(17)16-15/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWGCWHPWZXGCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360272 | |
Record name | 2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24787254 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
CAS RN |
142016-38-4 | |
Record name | 2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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